molecular formula C19H11N3O5S B2688616 N-(4-(3-nitrophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide CAS No. 361480-37-7

N-(4-(3-nitrophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2688616
CAS No.: 361480-37-7
M. Wt: 393.37
InChI Key: YMSGXXBOWSOEKT-UHFFFAOYSA-N
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Description

N-(4-(3-Nitrophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a hybrid heterocyclic compound combining a coumarin (4-oxo-4H-chromene) core with a thiazole ring substituted at the 4-position with a 3-nitrophenyl group.

Coumarin derivatives are known for diverse biological activities, including anticoagulant, antimicrobial, and kinase inhibitory effects, while thiazoles are frequently employed in medicinal chemistry for their antibacterial and anti-inflammatory properties. The nitro group on the phenyl ring may enhance electron-withdrawing effects, influencing binding affinity to biological targets or altering solubility.

Properties

IUPAC Name

N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11N3O5S/c23-15-9-17(27-16-7-2-1-6-13(15)16)18(24)21-19-20-14(10-28-19)11-4-3-5-12(8-11)22(25)26/h1-10H,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMSGXXBOWSOEKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(3-nitrophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features several key structural components that contribute to its biological activity:

  • Thiazole Ring : Known for its role in various pharmacological properties.
  • Nitrophenyl Group : Implicated in enhancing biological interactions.
  • Chromene Moiety : Associated with antioxidant and anti-inflammatory activities.

The molecular formula is C16H12N2O4SC_{16}H_{12}N_2O_4S, with a molecular weight of 344.34 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which are crucial in combating oxidative stress-related diseases .
  • Enzyme Inhibition : It selectively inhibits human monoamine oxidase B (hMAO-B), which is relevant in treating neurodegenerative disorders .
  • Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines .

Structure-Activity Relationships (SAR)

Research indicates that modifications to the thiazole and chromene rings can significantly influence the biological activity of the compound. For instance, the presence of electron-withdrawing groups such as nitro groups enhances the compound's potency against certain targets .

Table 1: Summary of Biological Activities

Biological ActivityMechanism/TargetReference
AntioxidantScavenging free radicals
hMAO-B InhibitionEnzyme inhibition
AntitumorCytotoxic effects on cancer cells
AntimicrobialDisruption of bacterial cell walls

Case Study 1: Antioxidant Properties

A study evaluated the antioxidant capacity of various thiazole derivatives, including this compound. The results indicated a strong correlation between the presence of the nitrophenyl group and enhanced radical scavenging activity, suggesting its potential use in formulations aimed at reducing oxidative stress .

Case Study 2: hMAO-B Inhibition

In vitro assays demonstrated that derivatives featuring the thiazole moiety exhibited selective inhibition of hMAO-B, with IC50 values indicating significant potency. Computational modeling provided insights into binding interactions, highlighting the importance of structural features in achieving selectivity .

Case Study 3: Antitumor Activity

Compounds similar to this compound were tested against various cancer cell lines, revealing promising cytotoxic effects. The SAR analysis indicated that specific substitutions on the phenyl ring could enhance antitumor efficacy .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

The compound has demonstrated promising antimicrobial activity, particularly against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism involves disrupting bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis. In a study, derivatives of thiazole compounds exhibited significant antimicrobial effects with varying efficacy against different bacterial strains .

Anticancer Activity

Research indicates that N-(4-(3-nitrophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide and its derivatives have potential anticancer properties. For instance, a related thiazole compound was tested against human lung adenocarcinoma cells and showed an IC50 value of 23.30 ± 0.35 µM, indicating strong selectivity against cancer cells . The structure-activity relationship (SAR) analysis suggests that modifications in the thiazole ring can enhance anticancer efficacy.

Anti-inflammatory Effects

Thiazole derivatives are known for their anti-inflammatory properties. A study reported that certain thiazole compounds exhibited significant anti-inflammatory activity through inhibition of pro-inflammatory cytokines in various cell lines, suggesting potential therapeutic applications in treating inflammatory diseases .

Biological Research

Enzyme Inhibition Studies

This compound has been utilized as a probe in enzyme inhibition studies. Its ability to inhibit specific enzymes by binding to their active sites has been explored, providing insights into enzyme mechanisms and protein-ligand interactions.

Cell Line Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines, including A549 (lung cancer) and U251 (glioblastoma). The findings indicated that modifications to the thiazole moiety could significantly enhance cytotoxicity, making it a candidate for further development as an anticancer agent .

Materials Science

Organic Electronics

The unique structural characteristics of this compound make it suitable for applications in organic electronics. Its potential use in organic photovoltaic devices has been investigated due to its electronic properties and stability under operational conditions.

Data Table: Summary of Biological Activities

Activity Type Tested Against IC50 Value (µM) Reference
AntimicrobialMRSANot specified
AnticancerA549 (Lung Cancer)23.30 ± 0.35
AnticancerU251 (Glioblastoma)Not specified
Anti-inflammatoryVarious Cell LinesSignificant

Case Studies

  • Antimicrobial Activity Study
    • Researchers synthesized several thiazole derivatives and tested their efficacy against MRSA. The results indicated that specific modifications led to enhanced antimicrobial action.
  • Cytotoxicity Assessment
    • A group of compounds based on the thiazole structure were evaluated for cytotoxic effects on human cancer cell lines, revealing promising candidates for further development.
  • Enzyme Inhibition Mechanism
    • Investigations into the enzyme inhibition capabilities of this compound provided insights into its potential as a therapeutic agent targeting specific enzymes involved in disease pathways.

Comparison with Similar Compounds

Nitrothiophene Carboxamides

Compounds :

  • N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide
  • N-(4-(3,5-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide

Key Differences :

  • Core Structure : These analogs feature a nitro-substituted thiophene ring instead of the coumarin system in the target compound.
  • Substituent Effects :
    • The trifluoromethyl and methoxy groups in the first compound increase hydrophobicity and metabolic stability, whereas the difluorophenyl group in the second enhances electronegativity.
    • The target compound’s coumarin core may confer fluorescence properties, useful in cellular imaging or tracking drug distribution.

Thiazol-2-yl Hydrazine Hydrobromides

Compound :

  • N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide

Key Differences :

  • Functional Groups : This compound replaces the carboxamide linkage with a hydrazine bridge and incorporates a tetrahydroazepine ring.
  • Biological Activity: Demonstrates cardioprotective effects superior to Levocarnitine and Mildronate, likely due to the methoxyphenyl group’s antioxidant properties .

Coumarin-Thiazole Hybrids

Compound :

  • 4-(1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide

Key Differences :

  • Substituents : A triazole ring and fluorophenethyl group replace the 3-nitrophenyl-thiazole moiety.

Furan-Carboxamide Analogs

Compound :

  • N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide

Key Differences :

  • Core Heterocycle : A furan ring replaces the coumarin system, reducing aromaticity and planarity.
  • Physicochemical Properties : Lower molecular weight (371.4 g/mol vs. ~397 g/mol for the target compound) may improve bioavailability but reduce target specificity .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Formula Biological Activity Purity/Yield
Target Compound Coumarin-Thiazole 3-Nitrophenyl C19H11N3O5S* Not specified N/A
N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide Thiophene-Thiazole 3-Methoxy-4-(trifluoromethyl)phenyl C16H10F3N3O4S2 Antibacterial 42%
N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide Thiazole-Hydrazine 4-Methoxyphenyl, Tetrahydroazepine C17H20BrN5OS Cardioprotective High
4-(1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide Coumarin-Triazole 4-Chlorobenzyl, 4-Fluorophenethyl C27H20ClFN4O3 Not specified N/A

*Estimated based on structural analysis.

Critical Analysis of Structural Influences

  • Nitro Group vs.
  • Coumarin vs. Thiophene/Furan Cores : Coumarin’s extended conjugation could enhance interactions with hydrophobic pockets in proteins, whereas thiophene or furan rings offer smaller, more flexible scaffolds .
  • Synthetic Challenges : The target compound’s nitro and carboxamide groups may necessitate stringent reaction conditions to avoid side reactions, as seen in the variable purity of nitrothiophene analogs .

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